molecular formula C23H23NO3 B2472804 2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide CAS No. 2034527-79-0

2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide

Cat. No.: B2472804
CAS No.: 2034527-79-0
M. Wt: 361.441
InChI Key: DURAVHIBMRBBJC-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” is a synthetic organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an ethoxy group, a hydroxy-dihydroindenyl moiety, and a naphthamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthamide Core: Starting with a naphthalene derivative, the naphthamide core can be synthesized through amide formation reactions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of the Hydroxy-Dihydroindenyl Moiety: This step involves the formation of the hydroxy-dihydroindenyl moiety, which can be achieved through cyclization reactions followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-hydroxyethyl)-1-naphthamide
  • 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide
  • 2-ethoxy-N-(2-hydroxy-2,3-dihydro-1H-inden-3-yl)methyl)-1-naphthamide

Uniqueness

“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-ethoxy-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-2-27-20-12-11-16-7-5-6-10-19(16)21(20)22(25)24-15-23(26)13-17-8-3-4-9-18(17)14-23/h3-12,26H,2,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAVHIBMRBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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